molecular formula C₂₁H₂₄O₉ B1141981 4'-Deoxyphlorizin CAS No. 4319-68-0

4'-Deoxyphlorizin

Cat. No. B1141981
CAS RN: 4319-68-0
M. Wt: 420.41
InChI Key:
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Description

Synthesis Analysis

Synthetic approaches to compounds similar to 4'-Deoxyphlorizin often involve complex reactions that include radical reduction, nucleophilic fluorination, and regioselective modifications. For example, the synthesis of 4′-Deoxy-α-maltosyl fluoride and 4″-Deoxy-α-maltotriosyl fluoride involved radical reduction and nucleophilic fluorination steps to introduce specific functional groups while maintaining the integrity of the sugar backbone (Lindhorst, Braun, & Withers, 1995).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the behavior and reactivity of compounds. X-ray diffraction and NMR spectroscopy are common techniques used for this purpose. For instance, the crystal structures of compounds with complex interactions were elucidated, revealing insights into intermolecular interactions and structural confirmation (Golla et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of compounds are influenced by their molecular structure. For example, the synthesis and properties of 2'-deoxy-2',4'-difluoroarabinose-modified nucleic acids demonstrated the impact of fluorination on molecular recognition and thermal stability, highlighting the significance of chemical modifications on the properties of nucleic acid analogs (Martínez-Montero et al., 2015).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystalline structure, are determined by its molecular composition and structure. For instance, the synthesis and characterization of anhydrous tetramethylammonium fluoride provided insights into the physical properties of fluoride ion sources, which are critical for various chemical reactions (Christe et al., 1990).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of compound analysis. The synthesis and in vivo evaluation of 4-deoxy-4,4-difluoro-KRN7000, for example, highlighted the role of fluorination in modulating the immune response, showcasing the importance of chemical properties in the design of biologically active compounds (Leung et al., 2008).

Scientific Research Applications

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) in Toxicology and Mutagenicity : A study analyzed global trends in research on 2,4-D, a herbicide used in agriculture. The research focused on the toxicology and mutagenicity of 2,4-D, emphasizing its occupational risks, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target species, especially in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Phorbols in Metabolic Cooperation between Human Fibroblasts : A study investigated the effect of phorbols on metabolic cooperation between human fibroblasts. This research could be relevant for understanding the cellular interactions and metabolic pathways influenced by chemical compounds similar to 4'-Deoxyphlorizin (Mosser & Bols, 1982).

  • Plant Growth Retardants in Physiological Research : This study discussed the use of plant growth retardants, including compounds from various chemical structures, in physiological research. These retardants offer insights into the regulation of terpenoid metabolism and its relation to phytohormones and sterols, influencing cell division, elongation, and senescence (Grossmann, 1990).

  • 4'-Deoxydoxorubicin in Cancer Research : A research article focused on 4'-Deoxydoxorubicin, a more lipophilic analogue of adriamycin, and its uptake by human non-small cell lung tumor cells in culture. This study examined the relationship between intracellular drug levels and cytotoxicity, highlighting the potential applications in cancer therapy (Kerr, Kerr, Freshney, & Kaye, 1986).

  • Hydroxamic Acids in Plant Defense : Research on hydroxamic acids, specifically 4-hydroxy-1,4-benzoxazin-3-ones, highlighted their role in the defense of cereals against insects, fungi, bacteria, herbicide detoxification, and allelopathic effects. This study indicates the potential of similar compounds in plant protection and agricultural applications (Niemeyer, 1988).

Safety And Hazards

4’-Deoxyphlorizin is toxic and can cause moderate to severe irritation to the skin and eyes3. It’s recommended to avoid inhalation and contact with skin, eyes, and clothing4.


Future Directions

I couldn’t find specific information on the future directions of 4’-Deoxyphlorizin research. However, given its role as an inhibitor of the glucose transport system, it may have potential applications in the treatment of conditions related to glucose metabolism.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-15-3-1-2-13(24)17(15)14(25)9-6-11-4-7-12(23)8-5-11/h1-5,7-8,16,18-24,26-28H,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTXSQPZNZHNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Deoxyphlorizin

Citations

For This Compound
46
Citations
GD Winget, S Izawa, NE Good - Biochemistry, 1969 - ACS Publications
… Preparation of 4,6'-Dihydroxy-2'-glucosidodihydrochalcone (4’-Deoxyphlorizin) (II). The sequence of reactions for preparation of 4'-deoxyphlorizin is shown schematically in Figure 1. …
Number of citations: 54 pubs.acs.org
DF Diedrich - American Journal of Physiology-Legacy …, 1965 - journals.physiology.org
The inhibitory effect of phlorizin and II phlorizin analogs on the active accumulation of glucose into pieces of hamster small intestine in vitro has been determined. Of all the compounds …
Number of citations: 27 journals.physiology.org
DF Diedrich - Biochimica et biophysica acta, 1963 - Elsevier
… On the other hand, the inhibitory capacity of 4'-deoxyphlorizin is equal to that of phlorizin while 4-methoxyphlorizin is only slightly less active (75 % TmG depression). …
Number of citations: 62 www.sciencedirect.com
JO Evans, DF Diedrich - Archives of Biochemistry and Biophysics, 1980 - Elsevier
… nor 4’deoxyphlorizin … are: phlorizin chalcone (410 nm; 14.6) and galactoside chalcone (410 nm; 14.0) both in 0.1 N KOH; 4’-deoxyphlorizin … and 4’-deoxyphlorizin …
Number of citations: 11 www.sciencedirect.com
M Hosang, A Vasella, G Semenza - Biochemistry, 1981 - ACS Publications
Markus Hosang, Andrea Vasella, 5 and Giorgio Semenza* abstract: We have synthesized a series of photolabile de-rivatives of phlorizin, 6-azido-6-deoxyphlorizin (azido-Phlz), 6-G-[Ar-(…
Number of citations: 25 pubs.acs.org
RE McCarty - Photosynthesis I: Photosynthetic Electron Transport …, 1977 - Springer
… 4'-Deoxyphlorizin (see Fig. 2 for its structure) is also an excellent energy transfer inhibitor … Although 4' -deoxyphloretin-2' -galactoside was more potent than 4' -deoxyphlorizin, phloretin …
Number of citations: 20 link.springer.com
HJ Leese, G Semenza - Journal of Biological Chemistry, 1973 - Elsevier
… 4’-Deoxyphlorizin had been synthetized according to Diedrich (11). Lactase-phlorizin hydrolase was isolated from the small intestine of 15-day-… The rates of splitting of 4’-deoxyphlorizin …
Number of citations: 144 www.sciencedirect.com
RE McCarty, AR Portis Jr - Biochemistry, 1976 - ACS Publications
… P/e ratios, varied by either changing the light intensity or by adding the energy transfer inhibitor, 4'-deoxyphlorizin, were found to change with internal proton concentration in accor…
Number of citations: 42 pubs.acs.org
F Alvarado - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1967 - Elsevier
… For the secondary bond he singled out the oxygen atom (not necessarily -OH) at C- 4 of the B ring and predicted that 4-deoxyphlorizin should not be a strong inhibitor 7. This prediction …
Number of citations: 166 www.sciencedirect.com
AR Portis Jr, RE McCarty - Journal of Biological Chemistry, 1976 - Elsevier
… The phosphorylation efficiency (P/e2 ratio) falls with decreasing light intensity or increasing concentrations of the phosphorylation inhibitor, 4'-deoxyphlorizin. The proportionality …
Number of citations: 132 www.sciencedirect.com

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